molecular formula C18H16Cl2N2O3S2 B2805712 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-51-7

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2805712
CAS No.: 941967-51-7
M. Wt: 443.36
InChI Key: RCPFJUGWNMIBND-UHFFFAOYSA-N
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound featuring a benzothiazole core scaffold, a structure recognized for its diverse biological activities and significance in medicinal chemistry research . The benzothiazole nucleus is a privileged structure in drug discovery, known for its ability to interact with various biological targets . This particular compound is functionalized with dichloro and tosylbutanamide substituents, which are typically incorporated to fine-tune the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it a valuable intermediate or candidate for high-throughput screening campaigns. While the specific biological profile of this compound is a subject for ongoing investigation, structurally similar N-(thiazol-2-yl)-benzamide analogs and related heterocycles have been identified as potent antagonists for specific ion channels, such as the Zinc-Activated Channel (ZAC) , and have demonstrated potential as tyrosinase inhibitors in dermatological research . Furthermore, thiazole-containing compounds are frequently explored for their anticonvulsant properties . Researchers may find this compound particularly useful as a building block in organic synthesis or as a probe for investigating novel therapeutic targets in areas including neuroscience, oncology, and infectious diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S2/c1-11-4-6-12(7-5-11)27(24,25)10-2-3-15(23)21-18-22-16-13(19)8-9-14(20)17(16)26-18/h4-9H,2-3,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPFJUGWNMIBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro groups at the 4 and 7 positions.

    Tosylation: The tosylbutanamide moiety is introduced by reacting the chlorinated benzothiazole with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Coupling Reaction: Finally, the tosylated intermediate is coupled with butanamide under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The dichloro groups on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted benzothiazole derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer activities. Studies have explored its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is being studied for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound may be used in the development of new agrochemicals, dyes, and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in key biological processes, leading to the disruption of cellular functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    DNA Intercalation: It has the potential to intercalate into DNA, affecting DNA replication and transcription processes.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Substituent and Functional Group Variations

The table below highlights key structural differences between N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide and related compounds:

Compound Name/ID Core Structure Substituents/Functional Groups Key Features
Target Compound Benzo[d]thiazole 4,7-Cl; 4-tosylbutanamide Enhanced halogen-driven electronic effects; sulfonamide linkage
Compounds [7–9] () 1,2,4-Triazole-3(4H)-thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Tautomeric equilibrium (thione vs. thiol); absence of C=O in triazole form
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... () Thiazole 4-Methoxyphenyl; tetrahydro-azepin-hydrazine Cardioprotective activity via smooth muscle modulation

Key Observations :

  • Halogen Effects: The dichloro substitution in the target compound contrasts with mono-halogenated analogs (e.g., 2,4-difluorophenyl in compounds), which may alter steric and electronic profiles .
  • Sulfonyl Groups : The 4-tosylbutanamide group shares similarities with phenylsulfonyl moieties in compounds, which are critical for nucleophilic reactions and stability .

Cardioprotective Potential

The dichloro and tosyl groups in the target compound may enhance membrane permeability or target affinity compared to methoxy-substituted analogs.

Enzymatic and Receptor Interactions

Compounds with sulfonyl groups (e.g., ’s phenylsulfonyl triazoles) often interact with ATP-binding sites or allosteric enzyme pockets due to their polar yet hydrophobic nature . The target compound’s tosyl group could similarly facilitate interactions with proteases or kinases.

Biological Activity

Overview

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound belonging to the benzothiazole class, which is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes

The primary targets of this compound include:

  • Cyclooxygenase-1 (COX-1)
  • Cyclooxygenase-2 (COX-2)

Mode of Action

The compound inhibits the enzymatic activity of COX-1 and COX-2, which are crucial in the arachidonic acid pathway responsible for the synthesis of prostaglandins. This inhibition leads to a decrease in inflammatory responses and pain sensation in biological systems .

This compound has demonstrated various biochemical interactions:

  • Cellular Effects : It influences cell signaling pathways and gene expression, impacting cellular metabolism and function.
  • Molecular Mechanism : The compound binds to specific biomolecules, inhibiting enzymes like COX-1 and COX-2, leading to reduced prostaglandin production.

In Vitro Studies

Research has shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study assessing its efficacy against various bacterial strains, the compound displayed potent inhibition zones:

CompoundConcentration (mM)Zone of Inhibition (mm)
E. coli810.5
S. aureus89
B. subtilis68
S. epidermidis76

This data indicates its potential as an effective antibacterial agent .

Animal Model Studies

In animal models, varying dosages of this compound have shown differing effects on inflammation and tumor growth. Higher doses correlate with more significant reductions in tumor size and inflammatory markers.

Case Studies

A notable case study involved the use of this compound in combination with cell-penetrating peptides to enhance its antibacterial effects. The hybrid approach demonstrated improved efficacy against resistant bacterial strains compared to the compound used alone .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Thiazole ring formation : Reacting 4,7-dichloro-substituted precursors with thiourea derivatives under reflux in ethanol or DMF .
  • Acylation : Introducing the tosylbutanamide moiety via coupling agents like EDC/HOBt in dichloromethane at 0–25°C .
  • Key Conditions :
StepSolventCatalystTemperatureYield Optimization
Thiazole formationDMFNone80–100°C~60–70%
AcylationDCMEDC/HOBt0–25°C~75–85%
  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to monitor intermediates and final product .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms the presence of aromatic protons (δ 7.2–8.1 ppm) and tosyl methyl groups (δ 2.4 ppm). ¹³C NMR identifies carbonyl (δ 165–170 ppm) and sulfonyl (δ 125–130 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 467.02) .
  • IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O) and 1150 cm⁻¹ (S=O) confirm functional groups .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted 4,7-dichlorobenzo[d]thiazole-2-amine or incomplete acylation intermediates.
  • Mitigation :
  • Use column chromatography (silica gel, ethyl acetate/hexane) for purification .
  • Recrystallization from ethanol/water mixtures improves final purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HeLa for anticancer, S. aureus for antimicrobial) and protocols (e.g., MTT assay, MIC values) .
  • Purity Validation : Contradictions may arise from undetected impurities; use LC-MS to confirm compound integrity .
  • Structural Analogues : Compare activity with derivatives lacking the tosyl group to isolate functional group contributions .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Functional Group Modifications : Synthesize analogues with variations in the dichloro or tosyl groups (e.g., replacing tosyl with mesyl) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or DNA gyrase .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thiazole ring, sulfonyl group) using Schrödinger’s Phase .

Q. How can stability studies under varying pH and temperature conditions inform formulation development?

  • Methodological Answer :
  • Accelerated Stability Testing :
ConditionParameterAnalysis Method
pH 2–9 (37°C)Degradation rateHPLC (retention time shift)
40–60°CThermal decompositionTGA/DSC
  • Findings : The compound is stable at pH 5–7 but degrades in alkaline conditions (>pH 8), suggesting enteric coating for oral delivery .

Data Contradiction Analysis Example

  • Issue : Discrepancies in IC₅₀ values against MCF-7 cells (10 µM vs. 25 µM in two studies).
    • Root Cause : Differences in cell passage number or serum concentration in culture media.
    • Resolution : Validate using ATCC-standardized cells and serum-free assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.